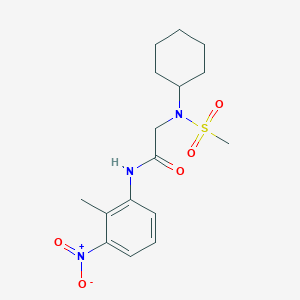
3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. This compound has shown promising results in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with specific targets in the cells. For example, it has been reported that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. It has been found to inhibit the growth of various bacteria and fungi. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has been reported to exhibit anticonvulsant activity by modulating the activity of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit multiple biological activities. This compound can be used in various assays to study its antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety measures while handling this compound.
Direcciones Futuras
There are several future directions for research on 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the potential directions is to study its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, it is important to study the toxicity and pharmacokinetics of this compound in animal models to evaluate its potential use in humans.
Conclusion:
In conclusion, 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a promising compound that exhibits multiple biological activities. Its synthesis method is efficient and reproducible, and it has shown potential applications in various fields. Further research is needed to fully understand its mechanism of action and to evaluate its potential use in humans.
Métodos De Síntesis
The synthesis of 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-ethoxy-3-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ammonium acetate to obtain the final product. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(5Z)-3-amino-5-[(4-ethoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-3-17-10-5-4-9(6-8(10)2)7-11-12(16)15(14)13(18)19-11/h4-7H,3,14H2,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUNODQSZLPDDF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5234664.png)
![ethyl 2-[(N-isobutylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate oxalate](/img/structure/B5234679.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-6-ethoxy-2-methyl-4-quinolinamine hydrochloride](/img/structure/B5234695.png)
![2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5234702.png)

![5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5234723.png)


![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)
